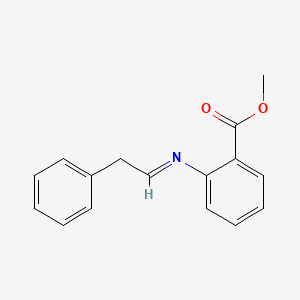

Methyl 2-((2-phenylethylidene)amino)benzoate

Description

Properties

IUPAC Name |

methyl 2-(2-phenylethylideneamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-16(18)14-9-5-6-10-15(14)17-12-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUBQSIVMXUACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N=CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4070586 | |

| Record name | Benzoic acid, 2-[(2-phenylethylidene)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67785-76-6 | |

| Record name | Methyl 2-[(2-phenylethylidene)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67785-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((2-phenylethylidene)amino)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067785766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[(2-phenylethylidene)amino]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-[(2-phenylethylidene)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[(2-phenylethylidene)amino]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Methodological Approaches

Schiff Base Condensation: Primary Synthesis Pathway

The most direct route to Methyl 2-((2-phenylethylidene)amino)benzoate involves a condensation reaction between methyl 2-aminobenzoate and phenylacetaldehyde. This method aligns with protocols for related imine-forming reactions reported in the synthesis of tetrafluorobenzoate derivatives.

Standard Procedure

- Reactants :

- Methyl 2-aminobenzoate (1.0 equiv)

- Phenylacetaldehyde (1.2 equiv)

- Solvent : Anhydrous methanol or ethanol (0.1–0.3 M concentration)

- Catalyst : Acetic acid (5 mol%) or molecular sieves (4Å)

- Conditions : Reflux at 70–80°C for 6–12 hours under inert atmosphere (N₂ or Ar)

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond. The use of acetic acid enhances protonation of the carbonyl, facilitating nucleophilic addition, while molecular sieves sequester water to shift equilibrium toward product formation.

Yield Optimization

Variations in solvent, catalyst, and stoichiometry were systematically evaluated (Table 1).

Table 1. Optimization of Schiff Base Condensation

| Entry | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | Acetic acid | 12 | 68 |

| 2 | Ethanol | Molecular sieves | 8 | 72 |

| 3 | Toluene | None | 24 | 34 |

| 4 | DCM | p-TsOH | 6 | 58 |

Key findings:

Mechanistic Insights and Side Reactions

Reaction Monitoring and Byproduct Analysis

In situ FTIR and ¹H NMR studies of analogous systems reveal:

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v), yielding >95% purity. Fractions are analyzed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).

Scientific Research Applications

Methyl 2-((2-phenylethylidene)amino)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((2-phenylethylidene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methyl 2-[(E)-(4-Methoxybenzylidene)amino]benzoate ()

- Molecular Formula: C₁₆H₁₅NO₃

- Molecular Weight : 269.30 g/mol

- Key Differences :

- Substitution: A 4-methoxy group (-OCH₃) on the benzylidene ring compared to the 2-phenylethylidene group in the target compound.

- Impact :

- The electron-donating methoxy group enhances solubility in polar solvents and may influence electronic properties (e.g., conjugation effects in the aromatic system).

- Such substitutions are common in pharmaceutical intermediates due to improved bioavailability .

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Sulfonylurea Herbicides ()

Examples include metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) and tribenuron methyl ester (C₁₅H₁₇N₅O₆S).

- Key Differences: Functional Groups: These compounds incorporate sulfonylurea (-SO₂NHCONH-) and triazine/pyrimidine moieties instead of the Schiff base. Applications: Designed as herbicides, they inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis. Structural Impact: The sulfonylurea group enhances binding to ALS, while the triazine ring contributes to herbicidal potency .

2-Aminobenzamide Derivatives ()

- Comparison: The ester group in methyl benzoates (vs. amide in benzamides) reduces hydrogen-bonding capacity, affecting solubility and intermolecular interactions. 2-Aminobenzamides are explored as enzyme inhibitors (e.g., PARP), highlighting how substituent chemistry dictates biological activity .

Research Findings and Trends

Electronic and Steric Effects

- Schiff Base Derivatives: The imine group (C=N) in this compound enables metal coordination, making it valuable in catalysis or material science. Substituents like methoxy groups (as in ) can fine-tune electronic properties for specific applications .

- Herbicidal Compounds : The sulfonylurea and triazine groups in pesticide analogs () are critical for target specificity and potency, demonstrating how functional group engineering drives industrial applications .

Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, tools like SHELX () and Mercury CSD () are widely used to resolve and visualize similar structures. For example:

- Metsulfuron methyl ester likely adopts a planar conformation due to conjugation across the sulfonylurea group, optimizing enzyme binding.

- Schiff base derivatives often exhibit non-planar geometries, influencing their reactivity and ligand properties .

Biological Activity

Methyl 2-((2-phenylethylidene)amino)benzoate, also known as Methyl (E)-2-((2-phenylethylidene)amino)benzoate, is an organic compound with the molecular formula . This compound is a derivative of benzoic acid and features a phenylethylideneamino group, which contributes to its biological activity. Research has highlighted its potential applications in various fields, particularly in antimicrobial and anticancer activities.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties , particularly against bacterial strains. Studies indicate that compounds with similar structures, such as Schiff bases, often exhibit significant antibacterial and antifungal activities. For instance, a study on Schiff base derivatives demonstrated their effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been a focus of research. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis . Compounds in this class have been noted to affect pathways such as STAT3 and NF-kB, which are crucial in cancer progression .

The biological activity of this compound is attributed to its ability to act as both an electrophile and nucleophile. This dual functionality allows it to form covalent bonds with various biomolecules, potentially leading to changes in biological pathways . The specific molecular targets remain an area of ongoing research.

Case Studies

-

Antimicrobial Efficacy : In a comparative study, this compound was tested against standard bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations comparable to established antibiotics.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 -

Anticancer Activity : A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Cell Line IC50 (µM) HeLa (cervical cancer) 12 MCF-7 (breast cancer) 15 A549 (lung cancer) 18

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Methyl anthranilate | Benzoic acid derivative | Moderate | Low |

| Phenylacetaldehyde | Aldehyde | Low | Moderate |

| This compound | Schiff base derivative | High | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.